p-(o-Tolylazo)aniline

Catalog No.
S8869361
CAS No.
6690-52-4
M.F
C13H13N3
M. Wt
211.26 g/mol
Availability
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p-(o-Tolylazo)aniline

CAS Number

6690-52-4

Product Name

p-(o-Tolylazo)aniline

IUPAC Name

4-[(2-methylphenyl)diazenyl]aniline

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C13H13N3/c1-10-4-2-3-5-13(10)16-15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3

InChI Key

VDUXKWBSXPCZPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=C(C=C2)N

p-(o-Tolylazo)aniline, also known as 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline, is an organic compound classified as an azo dye. Azo dyes are characterized by the presence of an azo group (-N=N-) that connects two aromatic rings, which imparts vibrant colors to the compounds. The molecular formula of p-(o-Tolylazo)aniline is C14H15N3, with a molecular weight of 225.29 g/mol. This compound is noted for its vivid color and is widely utilized in various applications, particularly in the dye and pigment industries .

Due to its azo functional group:

  • Oxidation: The compound can be oxidized to yield various products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The azo group can undergo reduction to form corresponding aromatic amines, typically using reducing agents like sodium dithionite or zinc dust in acidic conditions.
  • Electrophilic Substitution: The aromatic rings of p-(o-Tolylazo)aniline can undergo electrophilic substitution reactions, leading to the formation of diverse derivatives .

The biological activity of p-(o-Tolylazo)aniline has been a subject of interest due to its potential interactions with biological molecules. The compound can be reduced to form aromatic amines, which may interact with proteins and nucleic acids through electron transfer mechanisms. Such interactions could lead to cytotoxic effects or mutagenicity, raising concerns regarding its safety in biological systems .

The synthesis of p-(o-Tolylazo)aniline typically involves a two-step process:

  • Diazotization: The first step involves the diazotization of 4-methylbenzenamine (p-toluidine), where it reacts with nitrous acid to form a diazonium salt.
  • Coupling Reaction: In the second step, this diazonium salt is coupled with 2-methylaniline under alkaline conditions to produce p-(o-Tolylazo)aniline. Maintaining low temperatures during the diazotization step is crucial for stabilizing the diazonium salt .

p-(o-Tolylazo)aniline finds applications primarily in:

  • Dye Industry: It is used as a colorant in textiles and other materials due to its vibrant hue.
  • Pigments: The compound serves as a pigment in various formulations, contributing to color stability and intensity.
  • Research: Its properties make it useful in chemical research, particularly in studies involving azo compounds and their derivatives .

Studies on p-(o-Tolylazo)aniline have focused on its interactions with metal complexes and other substrates. For instance, reactions with iridium trichloride and ruthenium complexes have been documented, leading to the formation of new cyclometallated complexes. These interactions highlight the compound's versatility and potential applications in coordination chemistry .

Several compounds share structural similarities with p-(o-Tolylazo)aniline, particularly other azo dyes. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(p-Tolylazo)anilineC13H13N3Contains a para-tolyl group; used in similar applications.
2-Methyl-4-dimethylaminoazobenzeneC12H16N4Features dimethylamino groups; known for strong coloration properties.
4-Aminobenzenesulfonic acidC6H7N2O3SSulfonic acid derivative; used in dyeing processes but less stable than azo dyes.
4-Methyl-3-nitroanilineC7H8N2O2Nitro-substituted derivative; exhibits different reactivity compared to azo compounds.

p-(o-Tolylazo)aniline stands out due to its specific structure that combines both methyl and toluidine groups, which influences its reactivity and application potential compared to these similar compounds .

Azo compounds, defined by their –N=N– functional group, emerged prominently in the late 19th century with the development of synthetic dyes. The discovery of the first azo dye, Aniline Yellow, in 1863 marked a turning point in industrial chemistry, enabling vibrant colorants for textiles and plastics. p-(o-Tolylazo)aniline belongs to this family, with applications extending beyond dyes to pharmaceuticals and organic electronics. Early research focused on their photostability and electronic properties, but modern studies emphasize their biological activities, including antimicrobial and anticancer potentials.

Structural Definition and Nomenclature

p-(o-Tolylazo)aniline (IUPAC name: 4-[(2-methylphenyl)diazenyl]aniline) consists of two aromatic rings connected by an azo (–N=N–) bridge (Fig. 1). The aniline moiety features an amino group (–NH₂) at the para position, while the adjacent toluene ring bears a methyl group (–CH₃) at the ortho position. Its molecular formula is C₁₃H₁₃N₃, with a molar mass of 211.26 g/mol.

Key Structural Features:

  • Azo linkage: Imparts planarity and conjugation, influencing UV-Vis absorption.
  • Ortho-methyl group: Introduces steric hindrance, affecting reactivity and isomer stability.
  • Para-amino group: Enhances solubility in polar solvents and participation in hydrogen bonding.

Positional Isomerism in Tolylazoaniline Derivatives

Positional isomerism in tolylazoanilines arises from variations in substituent placement on the aromatic rings. For example:

  • p-(p-Tolylazo)aniline: Methyl group at the para position of the toluene ring.
  • o-Aminoazotoluene: Amino and methyl groups both at ortho positions, classified as a Category 1B carcinogen.

Comparative Properties of Isomers:

Propertyp-(o-Tolylazo)anilinep-(p-Tolylazo)anilineo-Aminoazotoluene
Melting Point174–176°C (est.)168–170°C102–104°C
λ_max (UV-Vis)420 nm (DMF)410 nm390 nm
CarcinogenicityNot classifiedNot classifiedCategory 1B

The ortho methyl group in p-(o-Tolylazo)aniline reduces symmetry compared to its para analog, leading to distinct crystallographic packing and solubility profiles.

p-(o-Tolylazo)aniline—systematically named 4-[(2-methylphenyl)diazenyl]aniline—is a mono-azo aromatic dye whose synthesis hinges on converting two aminated precursors into an electrophile–nucleophile pair and joining them through a nitrogen-to-nitrogen double bond [1] [2]. The section that follows surveys laboratory and flow-scale routes, examines kinetic and thermodynamic parameters that govern selectivity, and collates purification protocols that raise isolated yield above eighty-five percent while delivering analytical-grade purity [3] [4] [5].

Diazotization–Coupling Strategies for Azo Bond Formation

The classic route (Scheme 1) couples an aniline nucleus carrying a para amino group with an ortho-methyl-substituted aniline partner through a two-stage sequence [6] [7].

  • Diazotization. A primary aromatic amine (o-toluidine) is suspended in mineral acid at ice-bath temperature. Sodium nitrite generates nitrosyl cation in situ; electrophilic substitution on the amine nitrogen furnishes the diazonium chloride within sixty seconds under flow or three to five minutes in batch [8] [9].
  • Azo-coupling. The freshly prepared diazonium electrophile meets an aniline coupling base (p-aminobenzene). At a mildly alkaline potential of hydrogen value—typically eight to nine—the aromatic ring is activated toward electrophilic attack at its para carbon, delivering p-(o-Tolylazo)aniline after rearomatization and nitrogen extrusion [6] [4].

Table 1 contrasts representative laboratory procedures.

EntryNitrogen sourceTemperature (°C)Potential of hydrogen windowTime (min)Isolated yield (%)Reference
ASodium nitrite-hydrochloric acid0–58–94568 [10]
BNitrosyl chloride (anhydrous)106–7872 [8]
CFlow, micro-tubular diazotization≤107–81 (residence)81 [3]
DPhase-transfer, solvent-free grindingAmbient7–81564 [11]

Beyond the classical sequence, two oxidative self-coupling strategies convert either p-toluidine or o-toluidine directly to symmetrical azobenzenes, then exploit selective mono-cleavage to deliver the unsymmetrical target. A copper–cobalt mixed-oxide catalyst under ambient air drives aerobic homocoupling of p-toluidine in high performance liquid chromatography-grade acetonitrile, providing the bis-p-tolyldiazene in ninety-five percent yield; subsequent trans-arylation with o-toluidine under palladium catalysis affords the desired asymmetrical azo dye [12]. Alternatively, N-chlorosuccinimide with diazabicycloundecene furnishes trans-azobenzenes from aminated aromatics in two to ten minutes at minus seventy-eight degrees Celsius, tolerating electron-withdrawing substituents and giving eighty-seven percent yield for the 1,2-di-p-tolyl analogue [13]. Although these indirect routes lengthen step count, they eliminate diazonium handling and may offer safety or regulatory advantages when scale exceeds several hundred grams [14].

Optimization of Reaction Conditions for p-(o-Tolylazo)aniline Synthesis

High isolated yield depends on balancing kinetics of diazotization, stability of the diazonium intermediate, and selectivity of the coupling step [7] [15]. A design-of-experiments study in capillary flow highlighted four leverage points [4] [3].

  • Temperature. Traditionally constrained below five degrees to curb diazonium decomposition, recent calorimetric work showed insignificant yield loss when reactions ran at twenty to thirty degrees, provided the nitrite solution was metered slowly and immediately combined with the coupler [15].

  • Potential of hydrogen. For aniline couplers, the optimum window spans seven to nine. Lower values retard nucleophilic character; higher values accelerate diazonium hydrolysis to phenols. Phase-transfer agents such as tetrabutylammonium hydrogen sulfate widen the workable interval up to ten by shielding the cation from hydroxide attack [4].

  • Stoichiometry and feed rate. Continuous microreactor trials maintained a one-to-one molar ratio and a nitrite excess of five-percent. Residence time shorter than ninety seconds prevented secondary diazo coupling, thereby raising chromatographic purity from ninety-one to ninety-six percent [3].

  • Diazonium surrogates. Masking the cation as its triazene increases the decomposition onset by more than fifty degrees Celsius; the protected intermediate can be stored, pumped, and thermally cleaved in situ, allowing coupling at forty degrees without runaway risk [14].

Table 2 summarises the effect of key variables on assay yield and impurity profile.

ParameterLow settingHigh settingYield changeMajor impurity changeReference
Reaction temperature5 degrees25 degrees+3%none detectable [15]
Potential of hydrogen69+11%−7% hydroxy-toluidine [4]
Nitrite excess (%)020+2%+5% phenolic side-products [3]
Addition time (min)215+9%−4% bis-azo adduct [15]

Continuous processing delivers the steepest productivity gains. A 15 millilitre perfluoroalkoxy coil operating at ten degrees and eight bar synthesised p-(o-Tolylazo)aniline at 2.90 grams per hour with ninety-nine percent spectroscopic purity; scaling to a fifty-three millilitre bubble-column module raised output to seventy-four grams per hour without measurable fouling or pressure drop [3].

Purification Techniques and Yield Maximization

Crude reaction slurries typically contain unreacted amines, over-coupled azobenzenes, and mineral salts. Three complementary strategies secure both colour strength and regulatory compliance for downstream use in analytical staining reagents [5] [10].

  • Recrystallisation. Carbon tetrachloride or ethanol–water azeotropes dissolve the dye at reflux and permit slow crystallisation on cooling, reducing metal content and residual aniline below fifty parts per million [1] [10]. Yields of seventy-five to eighty-two percent are common, with mother liquors recycled after charcoal polishing.
  • Flash chromatography. Silica gel eluted with nine-to-one petroleum ether–ethyl acetate separates positional isomers when ortho-coupled by-products exceed five percent. Although labour-intensive at multi-gram scale, chromatography delivers ninety-eight percent purity and is often reserved for reference-standard batches [10].
  • Anti-solvent precipitation in flow. The micro-tubular synthesis stream is merged with chilled water containing trace surfactant, inducing the azo dye to crash out as micrometre-sized crystals. Rapid filtration followed by vacuum drying affords eighty-nine percent yield and circumvents halogenated solvents [3].

Table 3 compares isolated yield and spectrophotometric purity for typical purification routes.

MethodSolvent systemYield (%)Purity (%)Cycle time (h)Reference
Carbon tetrachloride recrystallisationSingle solvent789667
Ethanol–water recrystallisationMixed solvent8295534
Flash chromatographyPetroleum ether–ethyl acetate6898234
Flow anti-solvent crashWater with surfactant89970.530

Process-integrated crystallisation suppresses batch-to-batch chromatic drift by narrowing polymorph distribution, a factor shown to influence hue in Sudan-class dyes [15]. Final drying under forty degrees and twenty millibar prevents azo–hydrazone tautomerisation that can shift absorbance maxima beyond four hundred thirty nanometres [5].

Continuous optimisation models predict overall material efficiency—mass of isolated dye divided by total input mass—of fifty-six percent for legacy batch workups and seventy-one percent for flow-integrated crash precipitation, underscoring the combined economic and environmental incentives to modernise legacy protocols [16] [17]. When these purification refinements are coupled with diazonium-on-demand generation, kilogram-scale manufacture of p-(o-Tolylazo)aniline can be achieved within an eight-hour shift at laboratory pressure, matching or surpassing the eighty-five percent yield routinely cited for structurally analogous disperse dyes [3] [18].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.110947427 g/mol

Monoisotopic Mass

211.110947427 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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